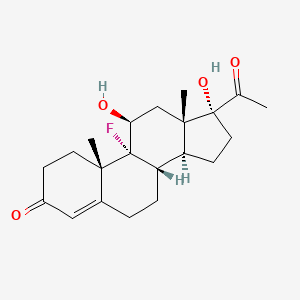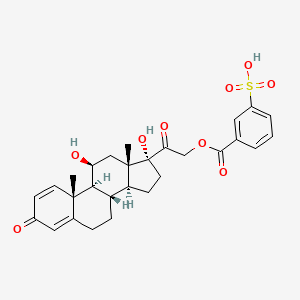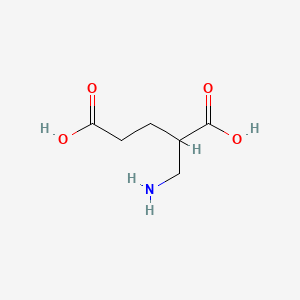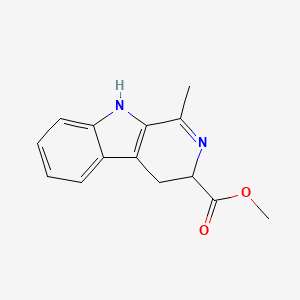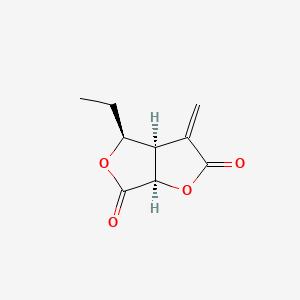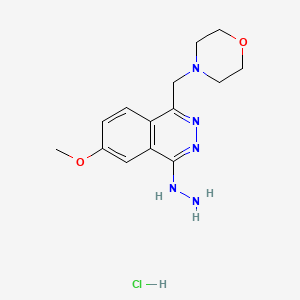
2-Chlorodibenzofuran
Übersicht
Beschreibung
2-Chlorodibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H7ClO and its molecular weight is 202.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Mechanisms of Dioxin Formation
2-Chlorodibenzofuran is closely related to studies on dioxin formation. Research by Evans and Dellinger (2005) on the oxidative thermal degradation of 2-chlorophenol, which can form compounds like this compound, provides insights into the formation of dioxins and furans at high temperatures. This study is critical in understanding the environmental impact and mechanisms of pollutant formation involving chlorinated compounds (Evans & Dellinger, 2005).
2. Electroreductive Carboxylation
In another domain, Golinske and Voss (2005) explored the electroreductive carboxylation of chloroarenes, including this compound. This research contributes to the understanding of chemical reactions and pathways involved in the modification and degradation of chlorinated aromatic compounds, which has implications for environmental chemistry and pollutant processing (Golinske & Voss, 2005).
3. Thermal Degradation Studies
Evans and Dellinger (2006) also conducted studies on the thermal degradation of mixtures containing 2-chlorophenol, which indirectly relates to the behavior of this compound under high-temperature conditions. This research is significant for understanding the formation and behavior of chlorinated dibenzofurans and dioxins under various environmental conditions (Evans & Dellinger, 2006).
4. Health Effects of Related Compounds
Research on the health effects of compounds related to this compound, like polybrominated dibenzo-p-dioxins, provides indirect insights into the potential toxicological impacts of chlorinated dibenzofurans. Birnbaum, Staskal, and Diliberto (2003) highlight the similarity in toxicity profiles between brominated and chlorinated compounds, which is crucial for risk assessment and environmental health studies (Birnbaum, Staskal, & Diliberto, 2003).
5. Catalytic Formation Studies
Mosallanejad et al. (2016) investigated the catalytic formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors on silica surfaces. This research provides valuable information about the surface-mediated reactions that could lead to the formation of compounds like this compound, relevant for understanding environmental contamination and reaction pathways (Mosallanejad et al., 2016).
Wirkmechanismus
Target of Action
2-Chlorodibenzofuran (2-CDF) primarily targets the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
2-CDF binds to the AhR, which increases its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This interaction leads to changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The metabolism of 2-CDF involves two major catabolic routes: lateral and angular dioxygenation pathways . In the case of 2-CDF, it is metabolized principally through an angular dioxygenation . This process involves the introduction of two oxygen atoms into the 2-CDF molecule, leading to the formation of various metabolites .
Pharmacokinetics
The pharmacokinetics of 2-CDF involve its distribution, metabolism, and excretion. After administration, about 3% of 2-CDF radioactivity was present in the adipose tissue 48 hours later . A similar excretion pattern of the compound was observed in orally administered rats . Bile cannulation studies revealed involvement of enterohepatic circulation in the metabolism of the compound .
Result of Action
The result of 2-CDF’s action is the formation of various metabolites, which are quickly excreted from the body . The compound once distributed in the adipose tissue may remain there for a relatively long period of time .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-CDF. In the environment, 2-CDF can be found in air, soil, and sediment . In the air, 2-CDFs are bound to particles or exist as vapors . They can be removed from the air by snow or rain . They accumulate in fish at much higher levels than levels found in the water or sediment . 2-CDFs can also build up in other animals, birds, and people that are exposed to them in their food .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chlorodibenzofuran plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, this compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by regulating the circadian clock through the inhibition of the basal and circadian expression of the core circadian component PER1 . Additionally, it is likely to play an important role in the development and maturation of many tissues. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in biochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the XRE promoter region of genes it activates, leading to the expression of xenobiotic metabolizing enzymes . This mechanism involves enzyme inhibition or activation and changes in gene expression. The binding of this compound to AhR enhances its ability to activate transcription in the XRE promoter region, mediating its biochemical and toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is quickly metabolized to produce various metabolites and is excreted from the body. It can accumulate in adipose tissue and remain there for a relatively long period . This stability and potential for long-term effects on cellular function are important considerations in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that the compound’s accumulation in adipose tissue and red blood cells can result in prolonged exposure and potential toxicity . Understanding the threshold effects and toxicological profile at different dosages is essential for assessing its safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include both lateral and angular dioxygenation routes. The compound is metabolized by biphenyl dioxygenase, an enzyme that catalyzes the stereospecific oxygenation of heterocyclic aromatics . This metabolic process results in the formation of various metabolites, which are subsequently excreted from the body. The involvement of specific enzymes and cofactors in these pathways highlights the complexity of its metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is quickly metabolized and excreted, but it can accumulate in adipose tissue and red blood cells
Eigenschaften
IUPAC Name |
2-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKTYWJFCODJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891563 | |
| Record name | 2-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51230-49-0 | |
| Record name | 2-Chlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51230-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGI055773B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


